
2-Methyl-2-(3-butynyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. The presence of the butynyl group and the methyl substitution makes this compound unique and of interest in various chemical research fields.
Vorbereitungsmethoden
The synthesis of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a butynylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of Grignard reagents, which react with a boron-containing substrate in an ethereal solvent at ambient temperature .
Analyse Chemischer Reaktionen
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the butynyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism by which 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- exerts its effects involves interactions with specific molecular targets. The compound can undergo hydrolytic degradation, leading to the formation of reactive intermediates that interact with cellular components. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be compared with other similar compounds such as:
1,3-Dioxolane, 2-(3-butynyl)-: This compound lacks the methyl substitution, making it less sterically hindered.
1,3-Dioxolane, 2-(3-butyn-1-yl)-: Similar to the target compound but with a different substitution pattern.
The uniqueness of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological systems .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-but-3-ynyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-8(2)9-6-7-10-8/h1H,4-7H2,2H3 |
InChI-Schlüssel |
KVBBYSGYWFFEQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


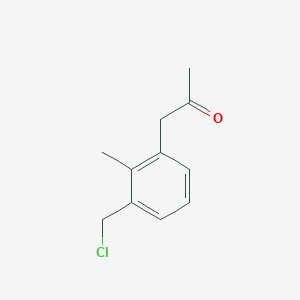
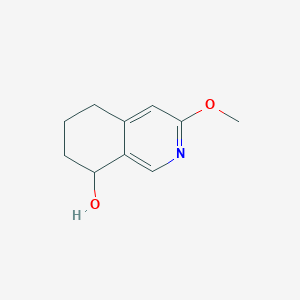

![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)

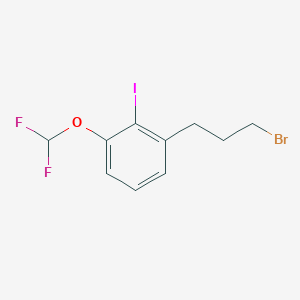
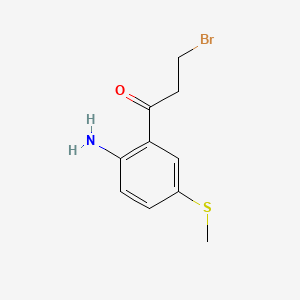
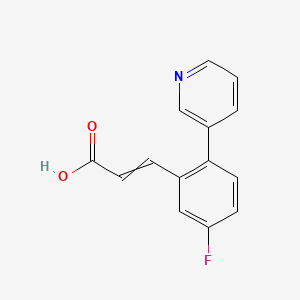
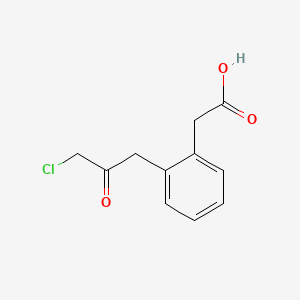
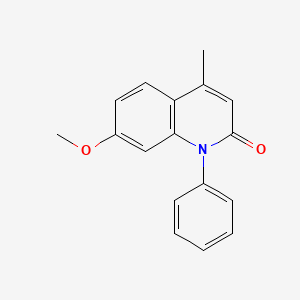

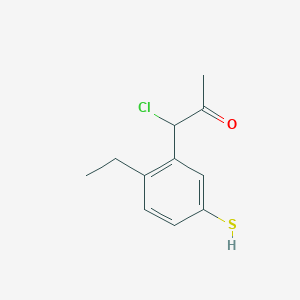
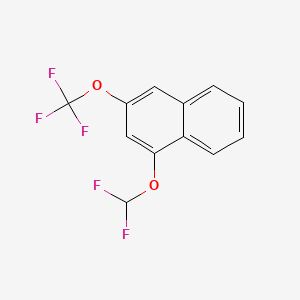
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
